3-Ethyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
3-Ethyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both keto and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the condensation of ethyl acetoacetate with urea or thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, and alcohols or amines for esterification and amidation reactions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
3-Ethyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the ethyl and isopropyl substituents.
3-Methyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Has a methyl group instead of an ethyl group.
1-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Lacks the ethyl group.
Uniqueness
The presence of both ethyl and isopropyl groups in 3-Ethyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H14N2O4 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-ethyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-4-11-8(13)7(9(14)15)5-12(6(2)3)10(11)16/h5-6H,4H2,1-3H3,(H,14,15) |
InChI Key |
AFFOAOGPJKVICI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CN(C1=O)C(C)C)C(=O)O |
Origin of Product |
United States |
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